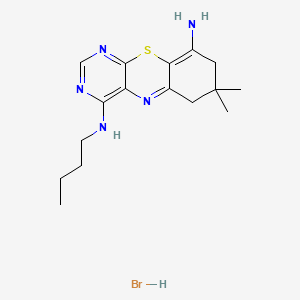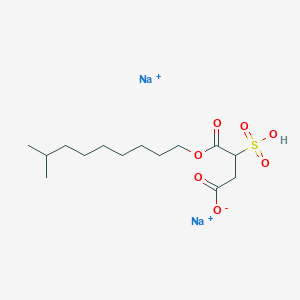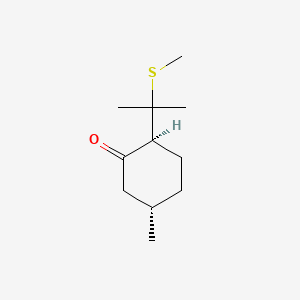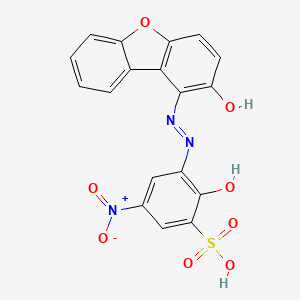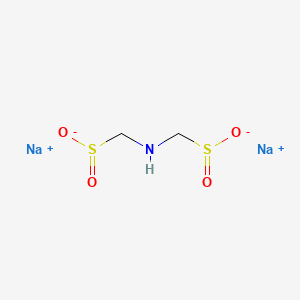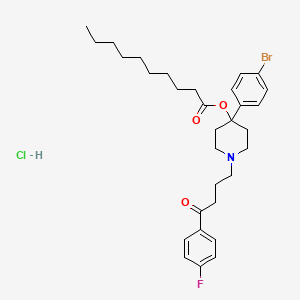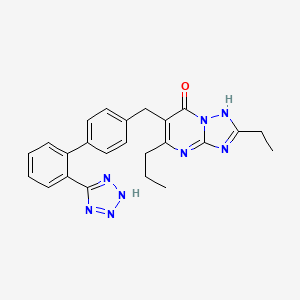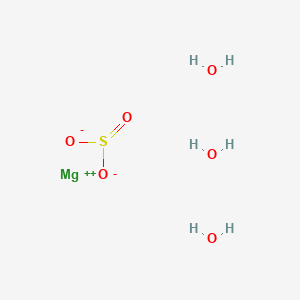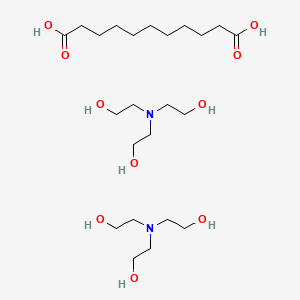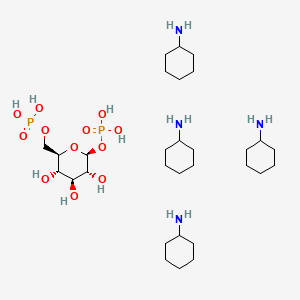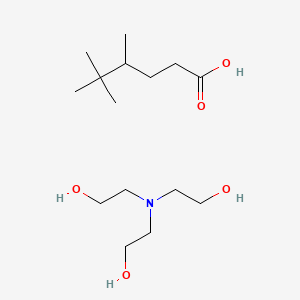
2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its azo groups and thiazolium rings, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the formation of azo linkages through diazotization reactions, followed by coupling with thiazolium derivatives. Reaction conditions such as temperature, pH, and solvent choice are crucial to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control reaction parameters precisely. The use of continuous flow systems can enhance efficiency and scalability, ensuring consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can break azo linkages, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and catalyst presence play a significant role in determining the reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce aromatic amines. Substitution reactions can lead to various substituted thiazolium derivatives .
Aplicaciones Científicas De Investigación
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo groups and thiazolium rings can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate
- 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate
Uniqueness
Compared to similar compounds, 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate stands out due to its specific diacetate groups, which may confer unique solubility and reactivity properties. These characteristics can make it more suitable for certain applications, such as in the development of specialized dyes or as a reagent in specific synthetic pathways .
Propiedades
Número CAS |
94276-19-4 |
|---|---|
Fórmula molecular |
C30H38N8O6S2 |
Peso molecular |
670.8 g/mol |
Nombre IUPAC |
N,N'-bis[2-ethoxy-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]phenyl]ethane-1,2-diamine;diacetate |
InChI |
InChI=1S/C26H30N8O2S2.2C2H4O2/c1-5-35-23-17-19(29-31-25-33(3)13-15-37-25)7-9-21(23)27-11-12-28-22-10-8-20(18-24(22)36-6-2)30-32-26-34(4)14-16-38-26;2*1-2(3)4/h7-10,13-18H,5-6,11-12H2,1-4H3;2*1H3,(H,3,4) |
Clave InChI |
QKNWCLDXYWDEPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)N=NC2=[N+](C=CS2)C)NCCNC3=C(C=C(C=C3)N=NC4=[N+](C=CS4)C)OCC.CC(=O)[O-].CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



